4-Caffeoyl-5-feruloylquinic acid
Description
Structure
3D Structure
Properties
CAS No. |
536981-78-9 |
|---|---|
Molecular Formula |
C26H26O12 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26O12/c1-36-20-11-15(3-7-17(20)28)5-8-22(31)37-21-13-26(35,25(33)34)12-19(30)24(21)38-23(32)9-4-14-2-6-16(27)18(29)10-14/h2-11,19,21,24,27-30,35H,12-13H2,1H3,(H,33,34)/b8-5+,9-4+/t19-,21-,24-,26+/m1/s1 |
InChI Key |
SDMADMBVKYOYQN-CSPRBKSFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in the Plant Kingdom
Identification in Specific Botanical Taxa
The detection of 4-caffeoyl-5-feruloylquinic acid has been reported in several angiosperm families, highlighting its widespread but specific distribution.
Detection in Angiosperm Families and Genera
This compound has been identified in various angiosperm families. For instance, it is found in species belonging to the Asteraceae family, such as in the leaves of Artemisia annua. ontosight.ai Research has also confirmed its presence in the Rubiaceae family, particularly within green coffee beans of the genus Coffea. scispace.com Specifically, it has been detected in Coffea arabica from various origins, including Colombia, Brazil, and Kenya. scispace.com
Presence in Key Plant-Derived Food Sources and Traditional Medicinal Plants
This compound is present in several key plant-derived food sources and plants utilized in traditional medicine. Notably, it is found in green coffee beans, a major dietary source of chlorogenic acids. rsc.org The compound has also been identified in the leaves of Artemisia annua, a plant with a long history of use in traditional Chinese medicine. ontosight.ai Furthermore, it has been reported in purple sweet potato (Ipomoea batatas), another important food crop. ucm.es
Factors Influencing In Planta Accumulation and Content
The concentration of this compound in plants is not static; it is influenced by a combination of genetic, environmental, and developmental factors.
Genetic Variability and Cultivar Specificity
The genetic makeup of a plant, including its species and cultivar, plays a crucial role in determining its capacity to produce and accumulate this compound. For example, variations in the content of chlorogenic acids, including caffeoyl-feruloylquinic acids, have been observed among different coffee species and cultivars. rsc.org The total chlorogenic acid content in green coffee seeds can vary significantly depending on the genetics of the plant. rsc.org
Environmental and Agronomic Influences
Environmental conditions and agricultural practices can significantly impact the accumulation of this compound. For instance, the content of caffeoylquinic acid derivatives in Ligularia fischeri has been shown to vary based on the growing location and exposure to sunlight. science.gov Plants grown in sunlight exhibited higher phenolic contents compared to those grown in the shade. science.gov Additionally, post-harvest processing methods, such as the wet versus dry processing of coffee beans, can affect the final concentration of these compounds. rsc.org Roasting coffee beans, for example, leads to the degradation and transformation of chlorogenic acids. researchgate.net
Tissue-Specific Localization and Developmental Stage Effects
The concentration of this compound can differ among various plant tissues and change throughout the plant's life cycle. In Coffea canephora, the content of caffeoylquinic acids is significantly higher in juvenile leaves compared to adult leaves. researchgate.netnih.gov Histochemical analysis of C. canephora leaves revealed that in very young leaves, these compounds are closely associated with chloroplasts. researchgate.netnih.govnih.gov As the leaves mature, they accumulate in specific bundle sheath cells and later in phloem sclerenchyma cells. researchgate.netnih.govnih.gov This tissue-specific localization suggests a role in protecting against light damage in young tissues and involvement in lignification processes in older tissues. researchgate.netnih.gov
Data Tables
Table 1: Presence of this compound in Angiosperm Families
| Family | Genus | Species | Plant Part | Reference |
| Asteraceae | Artemisia | annua | Leaves | ontosight.ai |
| Rubiaceae | Coffea | arabica | Green Beans | scispace.com |
| Convolvulaceae | Ipomoea | batatas | Roots | ucm.es |
Table 2: Factors Influencing this compound Content
| Factor | Plant Species | Observation | Reference |
| Genetic Variability | Coffea spp. | Content varies between species and cultivars. | rsc.org |
| Environmental (Sunlight) | Ligularia fischeri | Higher content in plants grown in sunlight. | science.gov |
| Agronomic (Processing) | Coffea canephora | Wet processing can lead to higher content than dry processing. | rsc.org |
| Developmental Stage | Coffea canephora | Higher content in juvenile leaves compared to adult leaves. | researchgate.netnih.gov |
| Tissue Localization | Coffea canephora | Associated with chloroplasts in young leaves; accumulates in bundle sheath and phloem in older leaves. | researchgate.netnih.govnih.gov |
Biosynthetic Pathways and Enzymatic Regulation of 4 Caffeoyl 5 Feruloylquinic Acid
Integration into the Phenylpropanoid Pathway and Quinic Acid Metabolism
The biosynthesis of 4-caffeoyl-5-feruloylquinic acid is an extension of the general phenylpropanoid pathway, a fundamental route in plants for the production of a vast array of phenolic compounds. nih.gov This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce various hydroxycinnamoyl-CoA esters, which are the activated precursors for many downstream products, including flavonoids, lignins, and hydroxycinnamic acid esters. frontiersin.org The caffeoyl and feruloyl portions of this compound are derived directly from these intermediates. rsc.org
Concurrently, the quinic acid core of the molecule is synthesized via the shikimate pathway. nih.gov This pathway is responsible for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. Quinic acid is formed from 3-dehydroquinic acid, an early intermediate in the shikimate pathway, through the action of quinic acid dehydrogenase. nih.gov The final assembly of this compound thus represents a metabolic intersection where a product of the shikimate pathway is acylated by derivatives from the phenylpropanoid pathway.
Key Enzymatic Steps and Intermediate Compounds
The formation of this compound from its primary metabolic precursors is orchestrated by a series of specific enzymes. These enzymes catalyze the sequential modifications of the phenylpropanoid intermediates and their subsequent esterification to the quinic acid backbone.
The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia Lyase (PAL) . frontiersin.org This is a critical regulatory step in the pathway. Following its formation, cinnamic acid is hydroxylated at the 4-position of its aromatic ring by Cinnamate 4'-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. rsc.orgfrontiersin.org This hydroxylation is a key modification that sets the stage for further substitutions on the phenyl ring.
The next crucial step is the activation of p-coumaric acid and its downstream derivatives (like caffeic acid and ferulic acid) into their corresponding high-energy coenzyme A (CoA) thioesters. This reaction is catalyzed by 4-Cinnamoyl-CoA Ligase (4CL) . frontiersin.orgrsc.org The resulting activated hydroxycinnamoyl-CoAs, such as caffeoyl-CoA and feruloyl-CoA, are central intermediates that can be channeled into various branches of phenylpropanoid metabolism.
The esterification of these activated hydroxycinnamoyl groups to the quinic acid core is primarily mediated by Hydroxycinnamoyl CoA:Quinate Hydroxycinnamoyl Transferase (HQT) . researchgate.net HQT belongs to the BAHD family of acyltransferases and catalyzes the transfer of a hydroxycinnamoyl group from its CoA ester to a hydroxyl group on quinic acid. nih.gov For instance, HQT can transfer a caffeoyl group from caffeoyl-CoA to quinic acid to form a monocaffeoylquinic acid, such as 5-O-caffeoylquinic acid (chlorogenic acid). nih.govnih.gov This initial acylation is a pivotal step leading to the formation of more complex di- and tri-acylated quinic acids.
The formation of the caffeoyl moiety requires an additional hydroxylation at the 3'-position of the aromatic ring of a p-coumaroyl derivative. This reaction is catalyzed by p-Coumaroyl-3'-Hydroxylase (C3'H) , another cytochrome P450 enzyme. rsc.org There are two proposed routes for this hydroxylation in the context of caffeoylquinic acid biosynthesis. In one route, C3'H acts on p-coumaroyl-CoA to produce caffeoyl-CoA, which is then used by HQT to acylate quinic acid. rsc.org In an alternative route, HQT first synthesizes p-coumaroylquinic acid, which is then hydroxylated by C3'H to yield caffeoylquinic acid. researchgate.netresearchgate.net
An alternative biosynthetic pathway that bypasses the CoA-dependent acylation by HQT has been identified in some plant species. This pathway involves the enzyme Hydroxycinnamoyl D-Glucose:Quinate Hydroxycinnamoyl Transferase (HCGQT) . researchgate.net In this route, a hydroxycinnamic acid is first glycosylated to form a hydroxycinnamoyl-glucose ester. HCGQT then catalyzes the transfer of the hydroxycinnamoyl moiety from the glucose ester to quinic acid. nih.govresearchgate.net
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is tightly regulated at the genetic and molecular level, ensuring that its production is coordinated with the plant's developmental stage and environmental conditions. The genes encoding the key biosynthetic enzymes, such as PAL, C4H, 4CL, HQT, and C3'H, are often subject to transcriptional regulation. nih.gov
The expression of these genes is known to be induced by various biotic and abiotic stresses, including pathogen attack, wounding, and UV radiation. nih.govresearchgate.net For example, UV-C light exposure has been shown to increase the transcript levels of genes encoding HCT (a related acyltransferase), HQT, and C3'H in artichoke, leading to an accumulation of dicaffeoylquinic acids. researchgate.net This suggests a role for these compounds in stress protection.
The coordinated expression of phenylpropanoid biosynthesis genes is often controlled by transcription factors, particularly those from the MYB, bHLH, and WD40 families. mdpi.com These transcription factors can bind to specific regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in a coordinated manner. nih.govmdpi.com
Proposed Pathways for the Formation of Mixed Diacylated Quinic Acids
The precise enzymatic steps leading to the formation of mixed diacylated quinic acids like this compound are not fully elucidated. However, based on the known biosynthesis of other dicaffeoylquinic acids, a plausible pathway can be proposed.
It is hypothesized that the formation of such mixed esters involves a sequential acylation of the quinic acid core. nih.gov The process likely begins with the synthesis of a monoacylated quinic acid, for example, 4-O-caffeoylquinic acid or 5-O-caffeoylquinic acid, through the action of HQT. This monocaffeoylquinic acid would then serve as the acyl acceptor for a second acylation reaction.
The feruloyl group is derived from caffeoyl-CoA through a methylation reaction catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) , which transfers a methyl group from S-adenosylmethionine to the 3'-hydroxyl group of the caffeoyl moiety to form feruloyl-CoA. frontiersin.orgresearchgate.net An HQT-like or another specific acyltransferase could then catalyze the transfer of the feruloyl group from feruloyl-CoA to the 5-hydroxyl position of the existing 4-O-caffeoylquinic acid, yielding this compound.
Advanced Extraction and Isolation Methodologies for 4 Caffeoyl 5 Feruloylquinic Acid
Optimized Solvent-Based Extraction Protocols
Conventional solvent extraction remains a foundational technique for the recovery of phenolic compounds, including 4-caffeoyl-5-feruloylquinic acid. The optimization of solvent type, concentration, temperature, and solid-to-liquid ratio is paramount for maximizing extraction yield and selectivity.
Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are commonly selected for their efficacy in extracting caffeoylquinic acids (CQAs). researchgate.net Studies on coffee silverskin, a known source of CQAs, have demonstrated that hydroalcoholic solutions are generally more effective than pure solvents. researchgate.net The polarity of the solvent mixture plays a critical role; water helps in the desorption of the target molecules from the plant matrix, while the organic solvent component, like ethanol, enhances their solubility. nih.gov For instance, research on forced chicory roots indicated that dicaffeoylquinic acids, which are structurally related to this compound, require a higher ethanol fraction for effective extraction compared to monocaffeoylquinic acids due to their reduced solubility in water. nih.gov
An optimized protocol for extracting phenolic compounds from coffee silverskin identified 60% (v/v) ethanol as a highly effective solvent. researchgate.net The study further refined the conditions to a solvent-to-solid ratio of 35 mL/g and an extraction time of 30 minutes at a temperature of 60–65 °C to achieve a high content of phenolic compounds. researchgate.net While specific yields for this compound were not detailed, these parameters provide a robust starting point for its targeted extraction.
Table 1: Optimized Conventional Solvent Extraction Parameters for Caffeoylquinic Acids
| Parameter | Optimized Value | Source Material |
| Solvent | 60% (v/v) Ethanol | Coffee Silverskin researchgate.net |
| Solvent/Solid Ratio | 35 mL/g | Coffee Silverskin researchgate.net |
| Temperature | 60-65 °C | Coffee Silverskin researchgate.net |
| Extraction Time | 30 min | Coffee Silverskin researchgate.net |
Emerging Assisted Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced extraction technologies have been developed. These "green" techniques often offer improved efficiency and are more environmentally sustainable. researchgate.netmdpi.com
MAE utilizes microwave energy to heat the solvent and sample matrix, leading to the disruption of plant cell walls and enhanced release of target compounds. This technology significantly reduces extraction time and solvent volume. itjfs.com Research on the extraction of phenolic compounds from brown macroalgae showed that MAE at 110 °C for 15 minutes yielded higher total phenolic content compared to conventional extraction at room temperature for 4 hours. nih.gov
In studies on coffee silverskin, MAE has been compared with other methods for the extraction of CQAs. While specific operational parameters for maximizing this compound are not explicitly detailed, the general conditions for related compounds involve precise control of microwave power, temperature, and extraction duration to prevent thermal degradation. itjfs.com
UAE employs acoustic cavitation to disrupt cell walls, facilitating the penetration of the solvent into the matrix and the release of intracellular compounds. itjfs.com It is recognized as an efficient and environmentally friendly method that can reduce extraction time and temperature. researchgate.net
Studies on coffee silverskin have optimized UAE for the extraction of total CQAs. Using a 60% (v/v) ethanol solution and a solvent-to-solid ratio of 35 mL/g, researchers investigated the effects of temperature and time. researchgate.net The results indicated that extraction temperature had significant linear and quadratic effects on the yield of total CQAs. researchgate.net Another study on Scolymus hispanicus identified the percentage of methanol, the sample-to-solvent ratio, and the pH as the most influential factors in the UAE of CQAs. nih.gov
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for Caffeoylquinic Acids
| Parameter | Value/Range | Source Material |
| Frequency | 40 kHz | Coffee Silverskin itjfs.com |
| Power | 300 W | Coffee Silverskin itjfs.com |
| Solvent | 60% (v/v) Ethanol | Coffee Silverskin researchgate.net |
| Solvent/Solid Ratio | 35 mL/g | Coffee Silverskin researchgate.net |
| Temperature Range | 30-80 °C | Coffee Silverskin researchgate.net |
| Time Range | 15-45 min | Coffee Silverskin researchgate.net |
PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to maintain the solvent in its liquid state, which decreases solvent viscosity and enhances the solubility and desorption of target analytes. nih.govmdpi.com This automated technique is noted for being a time-efficient and economical green extraction method. mdpi.com For the extraction of CQAs from forced chicory roots, PLE conditions were optimized using response surface methodology. The optimal conditions for a related compound, 3,5-dicaffeoylquinic acid, were found to be a temperature of 95 °C with 57% ethanol. mdpi.com
Subcritical Water Extraction (SWE) is an innovative and environmentally friendly technique that uses water at high temperatures (100–374 °C) and pressures as the extraction solvent. mdpi.commdpi.com By altering the temperature, the polarity of water can be modified to mimic organic solvents like methanol and ethanol. nih.gov This method has been successfully applied to extract CQAs from coffee silverskin. An optimization study determined that the highest yield of total CQAs (2.76 ± 0.20 mg/g) was achieved at 143.2 °C with a solid-to-liquid ratio of 1:10 and an extraction time of 10.41 minutes. researchgate.net A key advantage of SWE is the avoidance of organic solvents, making it particularly suitable for applications in the food and pharmaceutical industries. nih.gov
Table 3: Optimized PLE and SWE Parameters for Caffeoylquinic Acids
| Technique | Parameter | Optimized Value | Source Material |
| PLE | Temperature | 95 °C | Forced Chicory Roots mdpi.com |
| Solvent | 57% Ethanol | Forced Chicory Roots mdpi.com | |
| SWE | Temperature | 143.2 °C | Coffee Silverskin researchgate.net |
| Solid/Liquid Ratio | 1:10 | Coffee Silverskin researchgate.net | |
| Extraction Time | 10.41 min | Coffee Silverskin researchgate.net |
Chromatographic Separation Strategies for High Purity Isolation
Following extraction, the isolation of high-purity this compound from the complex mixture of phytochemicals requires sophisticated chromatographic techniques. The structural similarity among CQA isomers makes their separation particularly challenging. mdpi.com
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a cornerstone for both the analysis and purification of CQAs. nih.gov Columns with C18 stationary phases are commonly used, and the mobile phase typically consists of a gradient of acidified water (using formic acid or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The selection of the detection wavelength is also critical; for CQAs, monitoring is often performed around 325 nm. nih.gov
For preparative scale isolation, more advanced techniques are often necessary. High-Speed Counter-Current Chromatography (HSCCC) has emerged as an effective method for separating CQA derivatives from natural sources like burdock roots. mdpi.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is crucial for a successful separation. mdpi.com In some cases, a combination of HSCCC and semi-preparative HPLC is employed to achieve the desired purity for multiple isomers from a single crude extract. mdpi.com Mass spectrometry is often coupled with HPLC (LC-MS) to aid in the identification of isomers based on their fragmentation patterns. researchgate.net
Sophisticated Analytical Chemistry Approaches for 4 Caffeoyl 5 Feruloylquinic Acid Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating complex mixtures of phytochemicals like 4-caffeoyl-5-feruloylquinic acid from its isomers and other related compounds. The efficiency of this separation is critical for accurate quantification and subsequent structural analysis.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Photodiode-Array (PDA) Detection
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes. This results in markedly higher resolution, improved sensitivity, and substantially shorter analysis times. nih.gov For the analysis of this compound and its isomers, reversed-phase chromatography is typically employed, often using columns with unique selectivities like RP-Amide phases to enhance the separation of these closely related structures. nih.gov
A Photodiode-Array (PDA) detector is frequently coupled with UHPLC for the analysis of phenolic compounds. nih.gov The PDA detector acquires full UV-Vis spectra at every point in the chromatogram. Caffeoyl and feruloyl moieties in the structure of this compound produce a characteristic UV absorption spectrum with a maximum absorbance (λmax) typically around 325-330 nm. nih.govresearchgate.net This allows for:
Selective Detection: Monitoring the chromatogram at this specific wavelength range enhances the selectivity for hydroxycinnamic acid derivatives.
Peak Purity Assessment: The detector can assess the spectral homogeneity across a single chromatographic peak, providing an indication of its purity.
Tentative Identification: While not definitive, the UV spectrum provides class-level confirmation, distinguishing it from other compound classes like flavonoids or sesquiterpenes that have different absorption maxima. researchgate.net
The combination of the high resolving power of UHPLC and the spectral information from PDA detection is a powerful tool for the routine profiling and quantification of this compound in complex samples like green coffee extracts. nih.gov
Mass Spectrometry (MS) Techniques for Comprehensive Structural Confirmation and Isomer Discrimination
Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing molecular weight information and detailed structural insights through fragmentation analysis.
Tandem Mass Spectrometry (MS^n) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MS^n) is crucial for confirming the identity of this compound and distinguishing it from its isomers. acs.orgscispace.com In this technique, the deprotonated molecule [M-H]⁻ (with a mass-to-charge ratio, m/z, of 529) is isolated and fragmented to produce a unique fingerprint of product ions. researchgate.net
The fragmentation pattern is highly dependent on the positions of the caffeoyl and feruloyl groups on the quinic acid core. For this compound, the MS/MS spectrum shows characteristic neutral losses of the acyl groups:
Loss of a caffeoyl moiety (-162 Da): This results in a fragment ion corresponding to feruloylquinic acid.
Loss of a feruloyl moiety (-176 Da): This results in a fragment ion corresponding to caffeoylquinic acid.
Further fragmentation (MS³) of these primary product ions can help pinpoint the substitution pattern. For instance, the fragmentation of the [M-H-caffeoyl]⁻ ion will follow the known pathway for the specific feruloylquinic acid isomer formed. The relative intensities of key fragment ions, such as those at m/z 191 (quinic acid), 179 (caffeic acid), 173 (dehydrated quinic acid), and 135 (decarboxylated caffeic acid), are used to differentiate between positional isomers. researchgate.netnih.gov The ease of removing the acyl residue during fragmentation follows a general order, which aids in isomer discrimination. nih.govacs.org For example, studies have shown that the fragmentation of 4,5-dicaffeoylquinic acid can be distinguished from its 3,4- and 3,5-isomers based on the relative abundance of secondary fragment ions. researchgate.net This principle is extended to caffeoyl-feruloylquinic acid isomers. researchgate.net
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity/Neutral Loss | Significance |
|---|---|---|---|
| 529 | 367 | [M-H-162]⁻ (Loss of caffeoyl moiety) | Indicates presence of a caffeoyl group |
| 529 | 353 | [M-H-176]⁻ (Loss of feruloyl moiety) | Indicates presence of a feruloyl group |
| 353 | 191 | [Caffeoylquinic acid - H - Caffeoyl]⁻ (Quinic acid) | Confirms quinic acid core |
| 353 | 179 | [Caffeic acid - H]⁻ | Confirms caffeoyl substructure |
| 353 | 173 | [Quinic acid - H - H₂O]⁻ (Dehydrated quinic acid) | Characteristic fragment for 4- and 5-acyl substitution |
| 353 | 135 | [Caffeic acid - H - CO₂]⁻ (Decarboxylated caffeic acid) | Characteristic fragment of caffeic acid |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govnih.gov This capability is essential for assigning an unambiguous elemental formula to the detected compound. For this compound, the theoretical exact mass of the neutral molecule (C₂₆H₂₆O₁₂) is 530.14242626 Da. nih.gov
HRMS can:
Confirm Elemental Composition: By measuring the m/z of the deprotonated molecule to several decimal places (e.g., 529.1352), HRMS confirms the elemental formula as C₂₆H₂₅O₁₂⁻, distinguishing it from other potential isobaric (same nominal mass) compounds with different elemental compositions.
Enhance Confidence in Identification: When combined with UHPLC retention time and MS/MS fragmentation data, an accurate mass measurement provides a very high degree of confidence in the compound's identification. nih.gov
Aid in Metabolite Profiling: In untargeted metabolomics studies, HRMS is used to generate a list of potential compounds based on their accurate masses, which can then be further investigated and identified. nih.gov
In-Source Collision-Induced Dissociation (ISCID) for Regioisomer Analysis
In-Source Collision-Induced Dissociation (ISCID), also known as in-source fragmentation, is a technique where fragmentation of ions is induced in the ion source or the region between the atmospheric pressure source and the mass analyzer. nih.gov This is achieved by increasing the voltage potentials in this region, which accelerates the ions and causes them to collide with residual gas molecules. nih.gov
This technique has proven particularly useful for differentiating closely related positional isomers of chlorogenic acids without resorting to complex MSⁿ experiments. nih.gov By optimizing the in-source collision energy, a stable and characteristic set of fragment ions can be generated "upfront" for all eluting isomers. csir.co.za For caffeoyl-feruloylquinic acid isomers, ISCID can generate diagnostic ions, and the relative intensity ratios of these fragments can serve as a fingerprint to distinguish between them. researchgate.netnih.gov This method simplifies data acquisition, especially when using single-stage high-resolution mass spectrometers, providing both precursor and fragment ion information in a single analysis. nih.govcsir.co.za
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While MS techniques provide strong evidence for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive and unambiguous structural elucidation of a novel or purified compound like this compound. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Key NMR experiments include:
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinic acid ring, the aromatic protons of the caffeoyl and feruloyl groups, and the vinylic protons of the acyl side chains. nih.gov The downfield chemical shift of the protons at the C-4 and C-5 positions of the quinic acid moiety confirms the location of the ester bonds.
¹³C NMR: This provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbonyl carbons and the carbons of the quinic acid ring (C-4 and C-5) are particularly diagnostic for the acylation positions. nih.govvjs.ac.vn
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential to piece the structure together.
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships, helping to trace the connectivity within the quinic acid ring and the side chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for this compound, as it shows long-range correlations (over 2-3 bonds) between protons and carbons. It allows for the unambiguous connection of the carbonyl carbon of the caffeoyl group to the proton at C-4 of the quinic acid ring (and the feruloyl group to C-5), thus definitively confirming the 4-caffeoyl-5-feruloyl substitution pattern. vjs.ac.vn
Applications of ¹H-NMR and ¹³C-NMR for Linkage Position Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules, including complex esters like this compound. Both ¹H-NMR and ¹³C-NMR are instrumental in assigning the specific locations of the caffeoyl and feruloyl groups on the quinic acid core.
The fundamental principle for identifying the acylation positions lies in the deshielding effect that occurs upon esterification. When a hydroxyl group on the quinic acid ring is esterified, the proton (¹H) and carbon (¹³C) atoms at that position experience a downfield shift in the NMR spectrum. nih.govmdpi.com
In the case of dicaffeoylquinic acid isomers, the chemical shifts and coupling constants of the oxygenated methine protons (H-3, H-4, H-5) on the quinic acid moiety are diagnostic. nih.gov For 4,5-di-O-caffeoylquinic acid, a related compound, NMR studies have shown that both caffeoyl arms are distinguishable. nih.gov The specific assignment of the caffeoyl and feruloyl groups in this compound would follow a similar logic, analyzing the distinct downfield shifts of H-4 and H-5. The protons of the caffeoyl and feruloyl groups also show characteristic signals, including distinct doublets for the vinyl protons (H-7' and H-7") with coupling constants around 15.9 Hz, confirming their trans configuration. nih.gov
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguous assignments. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which can definitively link the carbonyl carbon of a specific acyl group (caffeoyl or feruloyl) to a specific proton (e.g., H-4 or H-5) on the quinic acid ring. NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations, helping to establish the spatial proximity of the different moieties and confirm the linkage. nih.gov
| Proton | Characteristic Chemical Shift (δ) Range (ppm) | Key Correlations & Notes |
| Quinic Acid Moiety | ||
| H-4 | ~5.0 - 5.5 | Downfield shift confirms acylation at C-4. |
| H-5 | ~5.0 - 5.5 | Downfield shift confirms acylation at C-5. |
| Caffeoyl/Feruloyl Moieties | ||
| H-7' (vinyl) | ~7.5 - 7.6 | Doublet, J ≈ 15.9 Hz, confirms trans isomer. |
| H-8' (vinyl) | ~6.2 - 6.4 | Doublet, J ≈ 15.9 Hz, confirms trans isomer. |
| Aromatic Protons | ~6.7 - 7.1 | Specific patterns for caffeoyl and feruloyl rings. |
| -OCH₃ (Feruloyl) | ~3.8 - 3.9 | Singlet, characteristic of the feruloyl group. |
Table 1. Generalized ¹H-NMR Chemical Shift Ranges for Linkage Assignment in Caffeoyl-Feruloylquinic Acids. Note: Exact chemical shifts can vary based on solvent and specific isomer. nih.govnih.gov
Metabolomic Profiling and Advanced Chemometric Analysis in Complex Biological Matrices
Metabolomic profiling, particularly using liquid chromatography-mass spectrometry (LC-MS), is a primary strategy for analyzing this compound in complex samples like coffee extracts. nih.gov This compound, along with its isomers, is a significant component of the chlorogenic acid profile in coffee, which influences its quality and sensory characteristics. nih.govnih.gov
The challenge in metabolomic studies is the differentiation of numerous chlorogenic acid isomers, such as caffeoyl-feruloylquinic acids (CFQAs), which often co-elute and have the same molecular weight (m/z 529 for the [M-H]⁻ ion). mdpi.com High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS or MSⁿ) is essential for identification. The fragmentation patterns of these isomers, while similar, can exhibit subtle differences in ion abundance, allowing for their distinction. nih.govscispace.comacs.org For instance, the relative ease of removing the acyl residue during fragmentation can depend on its position on the quinic acid ring. nih.govscispace.comacs.org
Due to the vast and complex datasets generated in metabolomic analyses, advanced chemometric methods are indispensable for interpretation. Unsupervised methods like Principal Component Analysis (PCA) and supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are used to classify samples and identify key differentiating metabolites. researchgate.net In studies on coffee, these techniques have successfully classified different products based on their chlorogenic acid fingerprints. researchgate.net For example, a study profiling the chlorogenic acids in green Robusta coffee beans used LC-MSⁿ to identify multiple isomers of caffeoyl-feruloylquinic acid, including this compound. nih.govscispace.com This level of detailed profiling allows for the characterization of coffee from different geographical origins or those subjected to different processing methods. usc.edu
| Analytical Platform | Biological Matrix | Key Findings Related to CFQAs | Chemometric Method |
| UHPLC-DAD-ESI/MS-MS | Extracts of Asteraceae species | Identified dicaffeoylquinic and other phenolic compounds as authenticity markers. | PCA, PLS-DA |
| LC-ESI(±)LTQ MSⁿ | Coffee Extracts | Characterized the metabolomic profile and fragmentation pathways, identifying 4-O-caffeoyl-5-O-feruloylquinic acid. nih.gov | Not specified |
| LC-MSⁿ | Green Robusta Coffee Beans | Identified 4-sinapoyl-5-feruloylquinic acid and this compound among numerous other chlorogenic acids. nih.govscispace.com | Not specified |
| UHPLC-Q-Orbitrap HRMS | Coffee Silverskin Extract | Identified and semi-quantified feruloyl-caffeoylquinic acid (FCQA) and caffeoyl-feruloylquinic acid (CFQA) isomers. mdpi.com | Not specified |
Table 2. Examples of Metabolomic Studies Involving this compound and Related Isomers.
Biological Mechanisms of Action and in Planta Physiological Roles of 4 Caffeoyl 5 Feruloylquinic Acid
Antioxidant Activity and Mitigation of Oxidative Stress in Plant Systems
4-Caffeoyl-5-feruloylquinic acid, a derivative of quinic acid, demonstrates notable antioxidant properties. ontosight.ai This compound, which is composed of caffeic acid and ferulic acid attached to a quinic acid core, is found in a variety of plant species. ontosight.ai Its fundamental role as an antioxidant is attributed to its capacity to scavenge free radicals, which are unstable molecules that can inflict cellular damage through oxidative stress. ontosight.ai
In plant systems, oxidative stress is a common response to various environmental challenges. The accumulation of reactive oxygen species (ROS) can overwhelm a plant's natural defense mechanisms, leading to cellular damage. Caffeoylquinic acids, including the this compound isomer, are integral to a plant's defense against such stress. nih.gov The presence of multiple hydroxyl groups and conjugated double bonds in the structure of these compounds allows them to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating their reactivity and protecting the plant from oxidative damage. nih.govnih.gov
Research on related compounds, such as 5-caffeoylquinic acid (5-CQA), has shown that they can effectively suppress ROS generation and maintain levels of glutathione (B108866) (GSH), a key intracellular antioxidant, in the face of oxidative stress. nih.gov This suggests a protective mechanism whereby these compounds directly neutralize ROS and support the endogenous antioxidant defense system of the plant cells. The esterification of caffeic acid with quinic acid to form these derivatives is a key structural feature influencing their antioxidant capacity. nih.gov
Role in Plant Defense Mechanisms and Responses to Abiotic/Biotic Stresses
Caffeoylquinic acids play a crucial defensive role in plants against both abiotic (non-living) and biotic (living) stressors. nih.gov
One of the significant abiotic stresses that plants face is ultraviolet (UV) radiation. The aromatic rings in the structure of caffeoylquinic acids, such as this compound, enable them to absorb UV radiation. This absorption helps to shield the plant's cellular components, including DNA, from the damaging effects of UV rays. The conjugated double bond systems within these molecules are particularly effective at absorbing UV-B radiation, which can otherwise lead to the formation of harmful photoproducts in DNA.
In addition to abiotic stress, plants must defend themselves against a range of biotic threats, including pathogens and herbivores. Caffeoylquinic acids are involved in these defense mechanisms. When a plant is attacked by a pathogen or herbivore, it often responds by increasing the synthesis of various secondary metabolites, including phenolic compounds like this compound.
These compounds can act as deterrents to herbivores due to their astringent taste. Furthermore, they can have antimicrobial properties, inhibiting the growth and spread of invading pathogens. The accumulation of these compounds at the site of infection or wounding can create a chemical barrier that helps to protect the plant from further damage.
Enzymatic Inhibition Studies (In Vitro Models)
In vitro studies have highlighted the potential of caffeoylquinic acid derivatives to inhibit certain enzymes, suggesting further mechanisms by which they may exert their biological effects.
Alpha-glucosidase is an enzyme that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars like glucose. scielo.brnih.gov The inhibition of this enzyme can slow down the absorption of glucose into the bloodstream. scielo.br
Studies on various caffeoylquinic acid derivatives have demonstrated their ability to inhibit α-glucosidase. For instance, research on related dicaffeoylquinic acid isomers has shown inhibitory activity against this enzyme. researchgate.net The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, which can be influenced by hydrophobic interactions and the formation of hydrogen bonds with key amino acid residues. scielo.br However, it's noteworthy that the esterification of caffeic acid to form compounds like chlorogenic acid has been observed to reduce the inhibitory effect on α-glucosidase compared to caffeic acid alone. nih.gov
Table 1: Alpha-Glucosidase Inhibition by Related Phenolic Compounds
| Compound | IC50 (µg/mL) for α-Glucosidase Inhibition |
| Caffeic Acid | 4.98 |
| Chlorogenic Acid | 9.24 |
This table presents the half maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater inhibitory potency. nih.gov
Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that acts as a negative regulator in insulin (B600854) and leptin signaling pathways. researchgate.net Overexpression of PTP1B is associated with insulin resistance. researchgate.net Consequently, inhibitors of PTP1B are being investigated as potential therapeutic agents.
While specific studies on this compound are limited, research on compounds with similar structural motifs, such as caffeic acid and ferulic acid, suggests they are promising candidates for PTP1B inhibition. researchgate.net The inhibitory mechanism of compounds targeting PTP1B can be competitive, non-competitive, or mixed-type, and often involves binding to allosteric sites on the enzyme, which can offer greater specificity and reduce off-target effects. nih.govmdpi.com The identification of natural products as PTP1B inhibitors is a significant area of research. nih.gov
Relevant Monoamine Oxidase B (MAOB) Inhibition by Related Chlorogenic Acids
Monoamine oxidases (MAOs) are enzymes crucial for the oxidative deamination of neurotransmitters and other amines. The inhibition of the MAO-B isoform is a key therapeutic strategy in the management of neurodegenerative conditions like Parkinson's disease. nih.govrsc.org Research has increasingly pointed towards natural compounds, including chlorogenic acids and their derivatives, as potential MAO-B inhibitors. nih.govresearchgate.net
While direct studies on this compound's MAO-B inhibitory activity are limited, the actions of its constituent parts and related molecules provide significant insights. Chlorogenic esters have been identified as competitive inhibitors of human MAO-B. nih.gov The components of this compound—quinic acid, caffeic acid, and ferulic acid—have themselves been evaluated for their MAO-inhibiting properties.
Table 1: MAO Inhibitory Activity of Compounds Related to this compound
| Compound | Target Enzyme(s) | Observed Effect |
|---|---|---|
| D-(-)-Quinic Acid | MAO-B | Selective inhibition. nih.gov |
| Caffeic Acid | MAO-A and MAO-B | Inhibits both, but more active against MAO-B. nih.gov |
| Ferulic Acid | MAO-A | Demonstrated significant inhibition of MAO-A. nih.gov |
Elucidation of Structure-Activity Relationships for Biological Potency
The biological potency of phenolic compounds like this compound is intrinsically linked to their chemical structure. The arrangement of functional groups and the nature of the core scaffold are critical determinants of their inhibitory activity against enzymes like MAO-B. rsc.orgresearchgate.net
The structure-activity relationship (SAR) for MAO inhibition by phenolic compounds often centers on the nature and substitution pattern of the aromatic rings. For flavonoids, a related class of natural phenols, the presence of hydroxyl groups and their positions on the rings are crucial for activity. researchgate.net In the case of this compound, the key structural features include:
The Caffeoyl Moiety: This group possesses a catechol (3,4-dihydroxy) structure on its phenyl ring. The two adjacent hydroxyl groups are potent hydrogen donors and can chelate metal ions, which is significant for antioxidant activity and can influence enzyme interactions.
The Feruloyl Moiety: This component has a hydroxyl group and a methoxy (B1213986) group on its phenyl ring. The replacement of a hydroxyl group (as in caffeic acid) with a methoxy group can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its binding affinity to the active site of MAO-B.
The Quinic Acid Core: This alicyclic acid provides the backbone to which the caffeoyl and feruloyl groups are esterified. The positions of these ester linkages (at carbons 4 and 5) create a specific three-dimensional conformation that influences how the molecule fits into the binding pocket of a target enzyme. The selective MAO-B inhibition by quinic acid itself suggests this core structure plays a direct role in the activity. nih.gov
Ester Linkages: The ester bonds connecting the phenolic acids to the quinic acid core are susceptible to hydrolysis by esterases in the body. This means that the biological activity could be due to the intact molecule, its metabolites (free caffeic, ferulic, and quinic acids), or a combination thereof.
Future Directions in 4 Caffeoyl 5 Feruloylquinic Acid Research
Further Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of CQAs originates from the shikimic acid pathway, which provides the precursor quinic acid, and the phenylpropanoid pathway, which yields hydroxycinnamoyl-CoAs like caffeoyl-CoA and feruloyl-CoA. nih.govnih.gov Enzymes such as hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT) are known to catalyze the esterification of quinic acid. nih.gov However, the precise enzymatic machinery and regulatory controls that lead to the formation of specific di-acylated isomers such as 4-caffeoyl-5-feruloylquinic acid are not fully understood.
Future research must focus on identifying the specific acyltransferases that catalyze the sequential or concerted attachment of caffeoyl and feruloyl groups to the C-4 and C-5 positions of the quinic acid core. The discovery of a GDSL lipase-like enzyme in Ipomoea batatas capable of converting mono-CQAs into di-CQAs suggests that novel enzyme classes may be involved in this process. nih.gov
Key Research Questions for Biosynthesis:
What specific transferase enzymes are responsible for the regio- and chemo-selectivity required to produce this compound?
How are the fluxes of caffeoyl-CoA and feruloyl-CoA precursors managed and directed towards the synthesis of this specific di-ester?
What transcription factors and signaling pathways regulate the expression of these key biosynthetic genes in response to developmental cues or environmental stress?
Do multi-enzyme complexes or metabolons facilitate the efficient synthesis of this compound, and what are their components?
Heterologous expression of candidate genes from plants known to produce this compound in microbial systems like yeast could serve as a powerful platform for discovering and characterizing these unknown enzymatic activities. researchgate.net Understanding the complete biosynthetic pathway and its regulatory network is a critical step towards potential biotechnological production.
Development of Targeted and Sustainable Extraction and Isolation Technologies
Obtaining pure this compound for research and potential applications is hampered by its presence in complex mixtures with numerous other isomeric and related phenolic compounds. Current methods often involve multi-step chromatographic procedures that can be time-consuming and solvent-intensive.
The future of extraction and isolation lies in developing more targeted, efficient, and sustainable "green" technologies. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have already shown promise for extracting related compounds. researchgate.net Further optimization of these techniques, specifically for di-acylated quinic acids, is needed. A significant area for advancement is the development of novel sorbents for solid-phase extraction (SPE) that exhibit high selectivity for this compound. For instance, studies have shown that materials like pure zirconium silicate and bismuth citrate can be effective for the selective extraction of certain caffeoylquinic acids. researchgate.net
Advanced separation techniques like high-speed countercurrent chromatography (HSCCC) offer a powerful, scalable alternative to traditional solid-support chromatography for isolating pure compounds from complex extracts without the risk of irreversible adsorption. nih.gov
| Technology | Principle | Potential Application for this compound | Sustainability Aspect |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, disrupting plant cell walls. | Rapid extraction from plant matrices, potentially increasing yield and reducing extraction time. | Reduced solvent consumption and energy usage compared to conventional methods. |
| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to break cell walls and enhance mass transfer. | Efficient low-temperature extraction, preserving the integrity of the thermolabile compound. | Lower energy consumption and can be performed with green solvents. |
| Selective Solid-Phase Extraction (SPE) | Utilizes sorbents with high affinity for the target compound for purification. | Development of molecularly imprinted polymers or novel metal-based sorbents for targeted capture. | Sorbents can potentially be regenerated and reused, minimizing waste. |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | High-resolution, preparative-scale isolation of the pure compound from crude extracts. | Reduces solvent usage compared to preparative HPLC and eliminates solid waste. |
Advancements in Analytical Methodologies for Complex Biological Samples
The structural complexity and isomeric diversity of di-acylated quinic acids present significant analytical challenges. Differentiating this compound from its isomers, such as 3-caffeoyl-5-feruloylquinic acid or 4-feruloyl-5-caffeoylquinic acid, requires sophisticated analytical techniques.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF-MS), has become an indispensable tool. researchgate.net Future advancements will likely involve the integration of ion mobility spectrometry (IMS) with LC-MS. IMS provides an additional dimension of separation based on the size, shape, and charge of the ion (its collision cross-section, or CCS), which can resolve co-eluting isomers that are indistinguishable by mass alone. uni.lu
Furthermore, developing more detailed MS/MS fragmentation libraries and predictive fragmentation models will be crucial for the confident annotation of this and related compounds in untargeted metabolomics studies. A major bottleneck in quantitative analysis is the lack of commercially available, certified reference standards for many minor CQA isomers. researchgate.net Future work should focus on the chemical or enzymatic synthesis of these standards to enable accurate quantification in various biological matrices, from plant tissues to human biofluids following dietary intake.
Deeper Investigation into In Planta Functions and Ecological Interactions
While it is broadly accepted that CQAs play roles in plant defense against biotic and abiotic stresses, the specific functions of individual compounds like this compound are largely unknown. nih.gov The presence of both a caffeoyl and a feruloyl moiety suggests a potentially unique or synergistic function compared to mono-acylated or di-caffeoyl quinic acids.
Future research should aim to answer specific questions regarding its ecological role:
Defense against Herbivores and Pathogens: Does this compound act as a targeted feeding deterrent or anti-fungal/anti-bacterial agent against specific plant pests and diseases? Its unique structure may interact differently with insect or microbial targets.
Allelopathy: Could this compound be exuded from roots or leached from leaf litter to inhibit the germination or growth of competing plant species?
Abiotic Stress Response: Is the biosynthesis of this compound specifically upregulated in response to environmental stressors like high UV radiation, drought, or soil salinity? The combination of two different hydroxycinnamic acids might offer enhanced antioxidant or UV-screening capabilities.
Investigating the spatial and temporal accumulation of this compound within the plant (e.g., in epidermal tissues, vascular bundles, or reproductive organs) using advanced mass spectrometry imaging techniques will provide crucial insights into its localized functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
